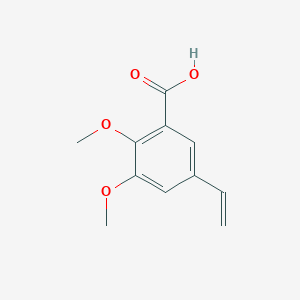

5-Ethenyl-2,3-dimethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110582-82-6 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-ethenyl-2,3-dimethoxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3,(H,12,13) |

InChI Key |

GSLVWYHIICDUJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethenyl 2,3 Dimethoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Ethenyl-Dimethoxybenzoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. libretexts.org For 5-ethenyl-2,3-dimethoxybenzoic acid, several logical disconnections can be proposed based on established chemical transformations.

The primary strategic disconnections for the target molecule involve the carbon-carbon bond of the ethenyl group and the carbon-oxygen bonds of the dimethoxy groups. These disconnections lead to key synthons, which are idealized fragments that can be generated from corresponding synthetic equivalents.

A logical retrosynthetic approach would prioritize the installation of the less robust ethenyl group at a later stage to avoid potential complications during the synthesis of the core benzoic acid structure. Therefore, a primary disconnection is made at the C5-vinyl bond, suggesting a precursor such as a 5-halo-2,3-dimethoxybenzoic acid or a 5-formyl-2,3-dimethoxybenzoic acid. Further disconnection of the methoxy (B1213986) groups leads back to a dihydroxybenzoic acid precursor.

Approaches for Introducing the Ethenyl Moiety at C-5

The introduction of a vinyl group onto an aromatic ring can be achieved through several reliable methods. The choice of method often depends on the nature of the available starting materials and the desired reaction conditions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct route to the formation of carbon-carbon double bonds from carbonyl compounds.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orglibretexts.org In the context of synthesizing this compound, a suitable precursor would be methyl 5-formyl-2,3-dimethoxybenzoate. The ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), can be generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. alfa-chemistry.comwikipedia.org This reaction typically provides excellent (E)-stereoselectivity for the resulting alkene. nrochemistry.comorganic-chemistry.org For the synthesis of the target molecule, methyl 5-formyl-2,3-dimethoxybenzoate would be reacted with the anion of a methylphosphonate, such as trimethyl phosphonoacetate, in the presence of a base like sodium hydride. alfa-chemistry.com An advantage of the HWE reaction is the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comyoutube.com

| Reaction | Precursor | Reagents | Key Features |

| Wittig Reaction | Methyl 5-formyl-2,3-dimethoxybenzoate | Methyltriphenylphosphonium bromide, n-BuLi | Forms C=C bond directly from an aldehyde. organic-chemistry.orgmasterorganicchemistry.com |

| Horner-Wadsworth-Emmons Reaction | Methyl 5-formyl-2,3-dimethoxybenzoate | Diethyl (lithiomethyl)phosphonate | Often provides higher yields and easier purification than the Wittig reaction. alfa-chemistry.comyoutube.com |

Palladium-Catalyzed Cross-Coupling Strategies for Vinyl Group Installation (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound, a suitable starting material would be methyl 5-bromo-2,3-dimethoxybenzoate. This would be reacted with ethylene (B1197577) in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triethylamine. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction provides a versatile method for carbon-carbon bond formation by coupling an organoboron compound with a halide or triflate using a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net For the synthesis of the target molecule, methyl 5-bromo-2,3-dimethoxybenzoate could be coupled with a vinylboronic acid or a vinylboronate ester, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate. rsc.orgnih.gov

| Reaction | Precursor | Coupling Partner | Catalyst/Base |

| Heck Reaction | Methyl 5-bromo-2,3-dimethoxybenzoate | Ethylene | Pd(OAc)₂, PPh₃, Et₃N |

| Suzuki-Miyaura Coupling | Methyl 5-bromo-2,3-dimethoxybenzoate | Vinylboronic acid or ester | Pd(PPh₃)₄, K₂CO₃ |

Elimination and Dehydrogenation Reactions

An alternative approach to installing the ethenyl group involves starting with a precursor that already contains a two-carbon chain at the C-5 position.

Elimination reactions can be used to form a double bond. For instance, a 5-(1-hydroxyethyl)-2,3-dimethoxybenzoic acid derivative could undergo dehydration under acidic conditions. Alternatively, a 5-(1-haloethyl)-2,3-dimethoxybenzoic acid derivative could be treated with a strong base to induce an E2 elimination. libretexts.orgmasterorganicchemistry.com The success of this approach depends on the selective formation of the desired precursor. The E1 reaction proceeds through a carbocation intermediate, while the E2 reaction is a concerted process. masterorganicchemistry.comopenstax.org

Dehydrogenation reactions offer another route from a saturated precursor. A 5-ethyl-2,3-dimethoxybenzoic acid derivative could potentially be dehydrogenated to the corresponding styrene (B11656) derivative. This transformation can be achieved using various catalytic systems, often involving transition metals like platinum, under thermal conditions. rsc.org

Strategies for Installing the Dimethoxy Substituents

The dimethoxy functionality is a key feature of the target molecule. The most straightforward approach to its installation is through the methylation of a corresponding dihydroxy precursor.

O-Methylation of Hydroxyl Precursors (e.g., from 2,3-dihydroxybenzoic acid)

The synthesis of 2,3-dimethoxybenzoic acid from 2,3-dihydroxybenzoic acid is a well-established transformation. iaea.org 2,3-Dihydroxybenzoic acid is a naturally occurring compound. wikipedia.orgsigmaaldrich.com The O-methylation can be effectively carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. eurekaselect.com This reaction proceeds via a Williamson ether synthesis mechanism. It is crucial to use a sufficient amount of the methylating agent and base to ensure complete methylation of both hydroxyl groups. The synthesis of 2,3-dihydroxybenzoic acid itself can be achieved through various methods, including the degradation of certain natural products or specific synthetic routes. nih.govnih.gov

| Starting Material | Reagents | Product |

| 2,3-Dihydroxybenzoic acid | Dimethyl sulfate, K₂CO₃ | 2,3-Dimethoxybenzoic acid |

Aromatic Substitution Reactions for Methoxy Group Introduction

The introduction of methoxy groups onto the benzoic acid backbone is a foundational step in the synthesis of the target compound's core structure. A common strategy begins with a dihydroxylated benzoic acid precursor, such as 2,3-dihydroxybenzoic acid. The methoxy groups are then installed via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups using a suitable base to form phenoxides, which then act as nucleophiles to attack a methylating agent, typically dimethyl sulfate or methyl iodide.

For instance, the synthesis of 3,5-dimethoxybenzoic acid can be achieved by reacting 3,5-dihydroxybenzoic acid with dimethyl sulfate in the presence of a base like potassium carbonate in an acetone (B3395972) solvent. The mixture is heated to reflux to ensure the completion of the methylation reaction. chemicalbook.com A similar principle would apply to the synthesis of 2,3-dimethoxybenzoic acid from 2,3-dihydroxybenzoic acid, which serves as a key intermediate for the final product.

Chemo- and Regioselective Synthesis Considerations

Achieving the specific substitution pattern of this compound requires careful management of chemo- and regioselectivity, particularly when introducing the ethenyl group onto the dimethoxybenzoic acid core.

Directing Group Effects in Aromatic Functionalization (e.g., carboxylate or methoxy directing groups)

The primary challenge in synthesizing the target molecule is the regioselective introduction of the ethenyl group (or a precursor) at the C-5 position of the 2,3-dimethoxybenzoic acid ring. The substitution pattern is governed by the directing effects of the substituents already present: the carboxylic acid group (-COOH) and the two methoxy groups (-OCH₃).

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors for electrophilic aromatic substitution. rsc.org This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by electrophiles.

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. google.com It withdraws electron density from the ring, making electrophilic substitution more difficult.

In the 2,3-dimethoxybenzoic acid molecule, the C-5 position is:

para to the methoxy group at C-2.

ortho to the methoxy group at C-3.

meta to the carboxylic acid group at C-1.

The strong activating and ortho, para-directing influence of the two methoxy groups overrides the deactivating, meta-directing effect of the carboxyl group. rsc.org Consequently, electrophilic substitution, such as halogenation (a necessary step before introducing the ethenyl group via cross-coupling), is strongly directed to the C-5 position, which is activated by both methoxy groups. Experimental and computational studies on similar alkoxy-substituted benzoic acids confirm that the interplay of electronic and steric effects, and sometimes non-covalent interactions with catalysts, dictates the final regioselectivity. mdpi.comresearchgate.net

Control over Ethenyl Stereochemistry (E/Z isomerism)

The ethenyl group (-CH=CH₂) features a double bond, which can lead to E/Z (or cis/trans) isomerism if it becomes disubstituted during a reaction. When synthesizing this compound via common cross-coupling methods like the Heck or Suzuki reaction, the terminal vinyl group is installed. These reactions are well-known for their high stereoselectivity. wikipedia.orgwikipedia.org

The Heck reaction, which couples an aryl halide with an alkene, typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination. This mechanism generally results in the formation of the thermodynamically more stable (E)-isomer as the major product. nih.govyoutube.comlibretexts.org Similarly, the Suzuki reaction, which couples an aryl halide with an organoboron reagent, occurs with retention of the stereochemistry of the vinylboron species. wikipedia.orgharvard.edu By using a simple vinylboronic acid or its ester, the reaction installs the ethenyl group without introducing new stereoisomers at that position. If a substituted vinyl group were to be introduced, the stereochemistry of the starting vinylboron reagent would dictate the product's stereochemistry.

Total Synthesis and Semisynthesis Approaches to the Core Structure

A plausible and practical route to this compound is a semisynthetic approach, starting from a commercially available or readily synthesized precursor like 2,3-dimethoxybenzoic acid (o-veratric acid). nist.govnih.gov A total synthesis, building the aromatic ring from acyclic components, would be considerably more complex and is generally not the preferred route for this type of molecule.

A proposed semisynthetic pathway would involve two key steps:

Regioselective Halogenation: The 2,3-dimethoxybenzoic acid core would first undergo electrophilic halogenation (e.g., bromination or iodination). As discussed in section 2.4.1, the strong directing effect of the two methoxy groups would selectively place the halogen atom at the C-5 position, yielding 5-halo-2,3-dimethoxybenzoic acid.

Palladium-Catalyzed Cross-Coupling: The resulting aryl halide is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the ethenyl group. Two prominent methods for this transformation are:

Heck Reaction: Coupling of 5-halo-2,3-dimethoxybenzoic acid with ethylene gas or a more convenient ethylene surrogate. The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Reaction of the 5-halo-2,3-dimethoxybenzoic acid with a vinylboronic acid or a vinylboronic ester (e.g., vinylboronic acid pinacol (B44631) ester) in the presence of a palladium catalyst and a base. libretexts.orgnumberanalytics.com This method is often favored for its mild conditions and high functional group tolerance. Another variation involves using potassium vinyltrifluoroborate, which is a stable and easy-to-handle vinylating agent. rsc.org

Optimization of Reaction Conditions for Yield and Purity in Multi-Step Syntheses

To maximize the yield and purity of the final product, optimization of the reaction conditions, particularly for the crucial palladium-catalyzed cross-coupling step, is essential. Key parameters can be systematically varied to find the optimal outcome. researchgate.net

| Parameter | Options & Considerations | Research Findings |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Palladacycles. | The choice of palladium source can significantly impact reaction rates and yields. For Heck reactions, Pd(OAc)₂ and PdCl₂ are often effective. researchgate.netsctunisie.org For Suzuki couplings, Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ and phosphine (B1218219) ligands are common. harvard.edu |

| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs). | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides. libretexts.org Ligand choice can also influence selectivity and catalyst stability. |

| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄), Organic bases (Et₃N, DIPEA). | The base is crucial for both the Heck (to neutralize HX produced) and Suzuki (to activate the boronic acid) reactions. The choice of base can affect yield and selectivity. libretexts.orgresearchgate.net |

| Solvent | Polar aprotic (DMF, DMA, NMP, Acetonitrile), Ethereal (Dioxane, THF), Biphasic (Toluene/Water). | The solvent influences the solubility of reagents and catalyst stability. High-boiling polar aprotic solvents like NMP or DMA are often used in Heck reactions to allow for higher temperatures. nih.govresearchgate.net Suzuki couplings are frequently run in mixtures of organic solvents and water. harvard.edu |

| Temperature | Room temperature to >150 °C. | Higher temperatures often increase reaction rates but can also lead to side reactions and catalyst decomposition. Optimization is key. researchgate.net Microwave irradiation can sometimes be used to shorten reaction times dramatically. rsc.org |

| Additives | Phase-transfer catalysts (e.g., TBAB), salts (e.g., KCl). | Additives like tetrabutylammonium (B224687) bromide (TBAB) can be crucial for the success of certain Heck reactions, particularly under Jeffery's conditions, by stabilizing the palladium catalyst. researchgate.net |

By systematically adjusting these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring high yield and purity of the final compound.

Chemical Transformations and Mechanistic Insights of 5 Ethenyl 2,3 Dimethoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, most notably esterification and amidation. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Esterification and Amidation Reactions

The conversion of 5-Ethenyl-2,3-dimethoxybenzoic acid into its corresponding esters and amides is a fundamental transformation. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from established methods for similar aromatic carboxylic acids.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. A variety of alcohols can be used, leading to a diverse range of esters. For instance, the synthesis of ethyl 3,5-dimethoxybenzoate (B1226732) is achieved by reacting 3,5-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of concentrated sulfuric acid. wikipedia.org Similarly, vinyl esters of aromatic carboxylic acids can be synthesized through a transvinylation reaction with vinyl acetate. e3s-conferences.org

Amidation involves the reaction of the carboxylic acid with an amine, typically requiring activation of the carboxylic acid to form a more reactive intermediate, such as an acyl chloride or an active ester. Alternatively, direct amidation can be carried out at high temperatures or with the use of coupling agents. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective and reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with amines, including less reactive ones like aniline. acs.org

Table 1: Representative Conditions for Esterification and Amidation of Aromatic Carboxylic Acids

| Transformation | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Ester |

| Vinyl Esterification | Vinyl Acetate, Catalyst (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine), Base | Vinyl Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Direct Amidation | Amine, Nb₂O₅ catalyst, Heat | Amide |

Decarboxylation Pathways and Related Mechanistic Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for many carboxylic acids. For aromatic carboxylic acids, this transformation often requires harsh conditions unless facilitated by specific structural features. While no direct mechanistic studies on the decarboxylation of this compound have been reported, research on the closely related 2,4-dimethoxybenzoic acid provides valuable insights. researchgate.net

The acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid is accelerated by the protonation of the carboxyl group. researchgate.net The mechanism is thought to involve the formation of a protonated phenyl tautomer prior to the cleavage of the carbon-carbon bond. researchgate.net This process is complex, with computational analyses suggesting that there are two partially rate-determining steps: the transfer of a second proton to the adjacent phenyl carbon and the subsequent C-C bond cleavage, which involves the transfer of the carboxyl proton to a water molecule. researchgate.net The presence of electron-donating methoxy (B1213986) groups, as in this compound, is expected to stabilize the carbocation intermediate formed upon protonation of the aromatic ring, thus influencing the rate and pathway of decarboxylation.

Reactivity of the Ethenyl Functional Group

The ethenyl (vinyl) group attached to the benzene ring behaves as a substituted styrene (B11656), and its reactivity is a focal point of the molecule's chemical character. It can participate in a range of addition and cycloaddition reactions.

Catalytic Hydrogenation and Reduction Pathways

The ethenyl group of this compound can be selectively reduced to an ethyl group via catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. illinois.edu An alternative and safer method is catalytic transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst. acs.org For example, 4-vinylbenzoic acid can be safely and effectively hydrogenated to 4-ethylbenzoic acid using this method. acs.orgresearcher.life The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the reduction of the vinyl group without affecting the aromatic ring or the carboxylic acid function. acs.org

Table 2: General Conditions for the Hydrogenation of Vinyl Arenes

| Method | Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | Ethanol, Ethyl acetate | Room temperature to moderate heat, atmospheric to high pressure |

| Transfer Hydrogenation | Pd/C | Ammonium formate | Methanol | Reflux |

| Cobalt-Catalyzed Transfer Hydrogenation | Co(II) complex, LiHBEt₃ | Ammonia borane | THF | 60 °C |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Cleavage)

The electron-rich double bond of the ethenyl group is susceptible to various oxidation reactions. The specific products formed depend on the oxidizing agent and the reaction conditions.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 5-(oxiran-2-yl)-2,3-dimethoxybenzoic acid.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would lead to the formation of a vicinal diol, 5-(1,2-dihydroxyethyl)-2,3-dimethoxybenzoic acid.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated potassium permanganate or ozone followed by an oxidative workup would cleave the double bond, leading to the formation of a carboxylic acid at the benzylic position, resulting in 5-carboxy-2,3-dimethoxybenzoic acid, and formaldehyde (B43269) from the terminal vinyl carbon. youtube.com The oxidation of styrenes to the corresponding benzaldehydes and ketones can also be achieved with high selectivity using iron-catalyzed aerobic oxidation.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile in a [4+2] cycloaddition is enhanced by the presence of electron-withdrawing groups. youtube.comwvu.edu The carboxylic acid group on the aromatic ring of the target molecule is electron-withdrawing, which should enhance the reactivity of the ethenyl group as a dienophile. It would be expected to react with a variety of conjugated dienes, such as cyclopentadiene (B3395910) or 1,3-butadiene, to form the corresponding cyclohexene (B86901) adducts. wvu.edu For instance, vinylimidazoles have been shown to undergo Diels-Alder reactions with N-phenylmaleimide at room temperature. mdpi.com

[2+2] cycloaddition reactions, often photochemically induced, could also be envisioned between the ethenyl group and another alkene, leading to the formation of a cyclobutane (B1203170) ring.

Polymerization and Oligomerization Studies

The presence of a vinyl (ethenyl) group on the aromatic ring of this compound imparts the ability to undergo polymerization and oligomerization reactions. This reactivity is analogous to that of other styrenic monomers, which are known to form polymers through various mechanisms, most commonly free-radical polymerization. epa.gov

The general steps in the free-radical polymerization of this compound are:

Initiation: The initiator decomposes to form free radicals, which then add to the vinyl group of the monomer to create a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The polymerization process is terminated when two growing polymer chains react with each other, either by combination or disproportionation.

The resulting polymer, poly(this compound), would be expected to have a backbone of repeating styrene-like units with pendant dimethoxybenzoic acid groups. The properties of this polymer, such as its solubility and thermal stability, would be largely determined by the nature of these pendant groups. The presence of the carboxylic acid and methoxy groups would likely increase the polarity of the polymer compared to polystyrene.

Oligomerization, the formation of short-chain polymers, can also occur under controlled conditions, for instance, by using a higher concentration of an initiator or a chain transfer agent. These oligomers could serve as valuable intermediates in the synthesis of more complex molecules.

Below is a table summarizing the expected polymerization behavior of this compound based on studies of analogous vinyl-substituted aromatic compounds. polymersource.caacs.orgacs.org

| Polymerization Method | Initiator/Catalyst | Expected Outcome |

| Free-Radical Polymerization | Benzoyl Peroxide, AIBN | Formation of high molecular weight polymer |

| Controlled Radical Polymerization (e.g., RAFT) | RAFT agent (e.g., dithiobenzoate) | Polymer with controlled molecular weight and low polydispersity |

| Cationic Polymerization | Strong Lewis or Brønsted acids | Potential for polymerization, but may be complicated by side reactions with substituents |

Reactivity of the Dimethoxy Aromatic Ring

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. khanacademy.org The regioselectivity of these reactions is dictated by the directing effects of the three substituents: the two methoxy groups (-OCH3), the ethenyl group (-CH=CH2), and the carboxylic acid group (-COOH).

Methoxy Groups (-OCH3): These are strongly activating, electron-donating groups and are ortho, para-directing.

Ethenyl Group (-CH=CH2): This is a weakly activating group and is also ortho, para-directing.

Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group and is meta-directing. youtube.com

The positions on the aromatic ring are numbered as follows: C1-COOH, C2-OCH3, C3-OCH3, C4-H, C5-CH=CH2, C6-H. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOH | C1 | Deactivating | meta (to C3, C5) |

| -OCH3 | C2 | Activating | ortho (to C1, C3), para (to C5) |

| -OCH3 | C3 | Activating | ortho (to C2, C4), para (to C6) |

| -CH=CH2 | C5 | Activating (weak) | ortho (to C4, C6), para (to C2) |

Given the interplay of these directing effects, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are activated by the methoxy and ethenyl groups and are not sterically hindered.

Halogenation: Halogenation, such as bromination or chlorination, would likely proceed in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) to generate a more potent electrophile. masterorganicchemistry.comyoutube.com The substitution would be expected to occur preferentially at the C4 or C6 position.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the C4 or C6 positions due to the strong activating effects of the methoxy groups. rsc.org The reaction conditions would need to be carefully controlled to avoid oxidation of the ethenyl group.

Metal-Catalyzed C-H Activation and Functionalization (e.g., Palladium-mediated C-H olefination)

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. rsc.orgrsc.org In the case of this compound, the carboxylic acid group can act as a directing group, facilitating the selective functionalization of C-H bonds at the ortho positions (C2 and C6). While the C2 position is already substituted with a methoxy group, the C6 position would be a prime target for such transformations.

This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. For example, palladium-catalyzed C-H olefination could be employed to introduce an additional vinyl group at the C6 position, using a variety of alkenes as coupling partners. pku.edu.cnacs.org

A general catalytic cycle for such a reaction would involve:

Coordination of the palladium catalyst to the directing group (the carboxylic acid).

Cyclometalation to form a palladacycle intermediate via C-H bond cleavage at the C6 position.

Coordination and insertion of the coupling partner (e.g., an alkene).

Reductive elimination to form the functionalized product and regenerate the active palladium catalyst.

The table below summarizes potential palladium-catalyzed C-H functionalization reactions for this compound.

| Reaction Type | Coupling Partner | Expected Product |

| C-H Olefination | Alkenes | C6-alkenylated derivative |

| C-H Arylation | Aryl halides/boronic acids | C6-arylated derivative |

| C-H Acetoxylation | Acetic anhydride | C6-acetoxylated derivative |

Oxidative Demethylation Pathways of Methoxy Groups and Mechanistic Investigations

The methoxy groups on the aromatic ring of this compound can be cleaved through oxidative demethylation. This process can occur via enzymatic or chemical methods. In biological systems, enzymes such as cytochrome P450 monooxygenases or 2-oxoglutarate/Fe(II)-dependent dioxygenases can catalyze the O-demethylation of aromatic compounds. frontiersin.org

The general mechanism for oxidative demethylation involves the hydroxylation of the methyl group to form a hemiacetal intermediate, which is unstable and spontaneously decomposes to yield a phenol (B47542) and formaldehyde. researchgate.net

Chemical methods for oxidative demethylation often employ strong oxidizing agents or Lewis acids. For instance, treatment with reagents like boron tribromide (BBr3) is a common method for cleaving aryl methyl ethers, although this proceeds through a non-oxidative mechanism. Oxidative conditions, such as those involving certain peroxy acids or other oxidants, can also lead to demethylation, potentially through radical pathways. nih.gov

Investigating the mechanism of oxidative demethylation for this specific compound would likely involve isotopic labeling studies (e.g., using 18O-labeled oxidants) and the identification of reaction intermediates and byproducts.

Concerted Mechanistic Studies of Complex Transformations

Investigation of Reaction Intermediates (e.g., transient spectroscopy)

Understanding the mechanisms of the complex chemical transformations that this compound can undergo requires the detection and characterization of transient intermediates. Transient absorption spectroscopy is a powerful technique for this purpose, allowing for the observation of short-lived species on timescales ranging from femtoseconds to microseconds. nih.gov

For example, in the context of polymerization, transient absorption spectroscopy could be used to directly observe the propagating radical species and study their kinetics. rsc.org Similarly, during photochemical reactions, this technique can identify excited singlet and triplet states, as well as radical ions that may form upon photoexcitation. researchgate.netnih.govprinceton.edu

A hypothetical transient absorption experiment on this compound might involve:

Excitation of the molecule with a short laser pulse (the pump pulse).

Probing the changes in absorption of the sample with a second, time-delayed laser pulse (the probe pulse).

By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum can be constructed, revealing the formation and decay of transient species.

The table below outlines potential transient intermediates that could be studied using transient spectroscopy for different reactions of this compound.

| Reaction Type | Potential Transient Intermediates | Spectroscopic Signature |

| Free-Radical Polymerization | Propagating polymer radical | Broad absorption in the visible or near-UV region |

| Photochemical Reaction | Excited singlet/triplet states, radical cation | Characteristic absorption bands for each species |

| Electrophilic Aromatic Substitution | Sigma complex (arenium ion) | Strong absorption in the UV-visible region |

By combining the results of transient spectroscopy with computational chemistry, a detailed picture of the reaction mechanism, including the structures and energetics of intermediates and transition states, can be developed.

Kinetic and Thermodynamic Aspects of Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The kinetic and thermodynamic parameters of its potential transformations are influenced by both electronic and steric factors.

Kinetic Considerations:

The rate of chemical reactions involving this molecule will largely depend on the activation energy required for a given transformation. The electron-donating methoxy groups at the C2 and C3 positions increase the electron density of the aromatic ring, which can influence the reactivity of both the ring and its substituents.

In reactions at the carboxylic acid group, such as esterification, the steric hindrance from the ortho-methoxy group is a significant kinetic factor. This is a well-documented phenomenon in substituted benzoic acids. For instance, the esterification of 2,6-dimethoxybenzoic acid is known to be sterically hindered. mdpi.com Similarly, the C2-methoxy group in this compound is expected to slow down reactions at the carboxyl group compared to an unhindered benzoic acid.

Thermodynamic Considerations:

The thermodynamic stability of the products relative to the reactants determines the equilibrium position of a reaction. For this compound, the conjugation of the ethenyl group with the aromatic ring provides a degree of thermodynamic stability.

Transformations that extend this conjugation are generally thermodynamically favored. For example, reactions that result in a more extensive π-system would likely be exothermic. Conversely, reactions that disrupt the aromaticity of the benzene ring would be thermodynamically unfavorable and require a significant input of energy.

While specific thermodynamic data for this compound is not available, data for the parent compound, 2,3-dimethoxybenzoic acid, can provide a baseline for understanding the energetic properties of the core structure.

Table 1: Comparison of Expected Kinetic and Thermodynamic Effects of Substituents

| Functional Group | Influence on Kinetics | Influence on Thermodynamics |

| 5-Ethenyl | Provides a site for rapid addition reactions. | Conjugation with the ring provides stability. |

| 2,3-Dimethoxy | The C2-methoxy group sterically hinders the carboxyl group, slowing its reactions. Electron-donating effects can activate the ring for electrophilic substitution. | Electron-donating groups can stabilize the aromatic system. |

| Carboxylic Acid | Acts as a directing group in electrophilic aromatic substitution. Can be converted to other functional groups. | The carboxyl group is relatively stable but can be transformed under appropriate conditions. |

Influence of Catalysis on Reaction Pathways

Catalysis is instrumental in controlling the reaction pathways of multifunctional molecules like this compound, enabling selective transformations of one functional group in the presence of others.

Catalytic Hydrogenation:

The ethenyl group is susceptible to catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst with hydrogen gas would selectively reduce the double bond to an ethyl group, yielding 5-Ethyl-2,3-dimethoxybenzoic acid. This reaction is typically fast and proceeds under mild conditions. The choice of catalyst can be crucial to avoid reduction of the aromatic ring, which would require more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

The vinyl group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. These reactions are powerful tools for carbon-carbon bond formation. For instance, a Heck reaction with an aryl halide in the presence of a palladium catalyst and a base could be used to extend the conjugated system. organic-chemistry.org The efficiency and outcome of such reactions are highly dependent on the specific palladium catalyst, ligands, base, and solvent system used.

Acid-Catalyzed Esterification:

As previously mentioned, the carboxylic acid group can undergo esterification. While sterically hindered, this reaction can be facilitated by a strong acid catalyst, such as sulfuric acid, and an excess of the alcohol. mdpi.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Target Functional Group | Catalyst Example(s) | Expected Product |

| Hydrogenation | Ethenyl | Pd/C, H₂ | 5-Ethyl-2,3-dimethoxybenzoic acid |

| Heck Coupling | Ethenyl | Pd(OAc)₂, PPh₃, Base | 5-(2-Aryl-ethenyl)-2,3-dimethoxybenzoic acid |

| Esterification | Carboxylic Acid | H₂SO₄, ROH | Alkyl 5-ethenyl-2,3-dimethoxybenzoate |

The strategic application of catalysis allows for the selective manipulation of the different reactive sites within this compound, paving the way for the synthesis of a diverse array of derivatives. The interplay between the inherent reactivity of the molecule and the directing effects of various catalysts is a cornerstone of its synthetic utility.

Derivatization and Functionalization Strategies for 5 Ethenyl 2,3 Dimethoxybenzoic Acid

Site-Specific Chemical Modifications for Enhanced Utility

Targeted modifications of the carboxylic acid and ethenyl groups are primary strategies to enhance the utility of 5-Ethenyl-2,3-dimethoxybenzoic acid, enabling its use in diverse analytical and synthetic contexts.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but the direct analysis of polar, low-volatility compounds like carboxylic acids is challenging. Derivatization is a crucial sample preparation step that converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic peak shape and detection sensitivity. sigmaaldrich.comsigmaaldrich.com

Trimethylsilyl (B98337) (TMS) Derivatization: Silylation is a widely used derivatization method where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. chemcoplus.co.jp Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed, often with a catalyst like trimethylchlorosilane (TMCS) or a base like pyridine (B92270) to facilitate the reaction, especially with sterically hindered groups. sigmaaldrich.comchemcoplus.co.jp The reaction involves heating the analyte with the silylating reagent, which quantitatively converts the carboxylic acid to a TMS ester. The resulting derivative is significantly more volatile and suitable for GC-MS analysis. youtube.com

Ethyl Chloroformate (ECF) Derivatization: An alternative method involves derivatization with ethyl chloroformate (ECF). core.ac.uk This reaction is typically performed in a biphasic system (aqueous/organic) at an alkaline pH. mdpi.comresearchgate.net Pyridine is often used as a catalyst, and the presence of ethanol (B145695) promotes the formation of the ethyl ester derivative. mdpi.commdpi.com The reaction is rapid, occurring at room temperature, and the resulting ethyl ester is extracted into an organic solvent (e.g., chloroform, hexane) for subsequent GC-MS analysis. mdpi.com This method has proven effective for a wide range of metabolites, including organic acids. core.ac.uknih.gov

Table 1: Comparison of Derivatization Methods for GC-MS Analysis

| Feature | Trimethylsilyl (TMS) Derivatization | Ethyl Chloroformate (ECF) Derivatization |

|---|---|---|

| Reagent | BSTFA, MSTFA (often with TMCS) chemcoplus.co.jp | Ethyl Chloroformate (ECF) with pyridine/ethanol mdpi.commdpi.com |

| Reaction Product | Trimethylsilyl ester | Ethyl ester |

| Reaction Conditions | Anhydrous conditions, heating (e.g., 65-75°C) sigmaaldrich.com | Aqueous-organic system, room temperature mdpi.comresearchgate.net |

| Advantages | High reactivity, forms volatile derivatives chemcoplus.co.jp | Rapid reaction, occurs in aqueous media mdpi.com |

| Disadvantages | Derivatives are sensitive to moisture and can degrade sigmaaldrich.com | Requires pH control and extraction steps mdpi.com |

The carboxylic acid moiety is a key handle for synthesizing a broad spectrum of ester and amide derivatives, which serve as important intermediates or final products in various synthetic pathways.

Esterification: Esters of this compound can be prepared through several standard methods. The most direct route is the acid-catalyzed Fischer esterification, which involves refluxing the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst like sulfuric acid. mdpi.comdoaj.org For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, using a reagent like thionyl chloride or oxalyl chloride. googleapis.com This activated intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base, to furnish the desired ester.

Amidation: Similarly, amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation rarely proceeds by direct heating and requires the use of coupling agents or conversion to an activated species. The acid chloride intermediate, prepared as described above, reacts smoothly with amines to form the corresponding amide bond. Alternatively, a wide variety of peptide coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) can be used to facilitate direct amide bond formation between the carboxylic acid and an amine under mild conditions. These methods provide access to a vast library of N-substituted amides.

Table 2: Synthetic Routes to Esters and Amides

| Derivative Type | Reagents | General Conditions |

|---|---|---|

| Ethyl Ester | Ethanol, Sulfuric Acid (catalyst) | Reflux mdpi.com |

| Methyl Ester | Methanol, Acid Catalyst | Reflux |

| General Ester | 1. Thionyl Chloride2. Alcohol, Pyridine | Two steps: formation of acid chloride, then esterification googleapis.com |

| General Amide | 1. Thionyl Chloride2. Amine, Base | Two steps: formation of acid chloride, then amidation |

| General Amide | Amine, Coupling Agent (e.g., EDC) | One-pot reaction at or below room temperature |

Covalent Conjugation and Linker Chemistry

The ability to covalently attach this compound to other molecules or solid supports is critical for its application in solid-phase synthesis and for the creation of specialized chemical tools.

In solid-phase organic synthesis (SPOS), a starting material is anchored to a polymeric support (resin), allowing for multi-step reactions where excess reagents and by-products are removed by simple filtration and washing. sopachem.com The carboxylic acid group of this compound is the ideal anchor point for this strategy.

The molecule can be attached to a resin functionalized with a suitable group, such as an amine or a hydroxyl group (e.g., aminomethyl polystyrene, Wang resin). The covalent linkage is typically an ester or an amide bond, formed using standard coupling protocols. For example, the carboxylic acid can be activated with a carbodiimide (B86325) reagent and then reacted with an amino-functionalized resin to form a stable amide bond, immobilizing the molecule onto the solid support. Once attached, the ethenyl or aromatic ring functionalities of the compound are available for further synthetic transformations.

Creating conjugates of this compound with reporter molecules, such as biotin (B1667282), generates powerful chemical probes for use in biochemical and cell-based assays. Biotin's high-affinity interaction with streptavidin and avidin (B1170675) is widely exploited for detection and purification purposes.

A biotinylated analogue of this compound can be synthesized by forming a stable amide linkage between the molecule's carboxylic acid and an amine-terminated biotin derivative (e.g., biotin-LC-amine, where "LC" is a long-chain spacer arm). The synthesis involves activating the carboxylic acid with a coupling agent like EDC or by converting it to an N-hydroxysuccinimide (NHS) ester. The activated acid is then reacted with the amine-functionalized biotin to yield the final conjugate. The resulting probe retains the core structure of the parent molecule while incorporating the powerful biotin tag for detection and affinity-based applications.

Synthesis of Advanced Molecular Building Blocks

With its distinct and orthogonally reactive functional groups, this compound is itself an advanced molecular building block. dyenamo.se Each functional site can be addressed with a high degree of chemical selectivity, making it a valuable precursor for the synthesis of complex molecular architectures and functional materials.

Carboxylic Acid: As detailed previously, this group serves as a versatile handle for forming esters and amides, enabling its incorporation into peptides, polymers (e.g., polyamides, polyesters), or larger molecular frameworks. googleapis.com

Ethenyl (Vinyl) Group: The vinyl group is a gateway to a host of transformations. It can participate in polymerization reactions to create novel polymers with tailored properties. It is also amenable to a variety of addition reactions, such as hydroboration-oxidation, epoxidation, or dihydroxylation, to introduce new functionalities. Furthermore, it can engage in powerful cross-coupling reactions like Heck, Suzuki, or Sonogashira reactions (after conversion to a vinyl halide or triflate), allowing for the construction of complex carbon-carbon bonds.

Dimethoxy Aromatic Ring: The electron-donating methoxy (B1213986) groups activate the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of further substituents (e.g., nitro, halogen) if desired, although regioselectivity would need to be carefully controlled.

The combination of these features in a single molecule allows for a modular approach to synthesis. One functional group can be used to link the molecule to a scaffold or another building block, while the other groups remain available for subsequent, orthogonal transformations. This makes this compound a valuable starting material for creating photoactive materials, complex ligands for metal catalysis, or specialized monomers for advanced polymers. dyenamo.se

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed scientific article. However, searches across a wide range of chemical databases and scholarly articles have yielded no specific data for this particular compound.

The investigation sought to elaborate on its application as a precursor for heterocyclic systems and as a monomer for specialized organic polymers. Unfortunately, no research findings, synthesis methods, or derivatization strategies for "this compound" could be located.

While information on related compounds such as 2,3-dimethoxybenzoic acid and its various isomers is accessible, there is a notable absence of literature pertaining to the 5-ethenyl substituted variant. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or that research on it is not publicly available.

Consequently, the requested article focusing on the derivatization and functionalization strategies for "this compound" cannot be produced at this time due to the lack of foundational scientific information.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Ethenyl 2,3 Dimethoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Connectivity and Chemical Environment Analysis

One-dimensional (1D) NMR spectroscopy is the foundational NMR experiment for structural elucidation.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum would provide crucial information about the number of different types of protons in the 5-ethenyl-2,3-dimethoxybenzoic acid molecule, their chemical environments, and their proximity to other protons.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Their chemical shifts would be expected in the aromatic region (typically 6.5-8.0 ppm). The specific shifts would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid and ethenyl groups.

Ethenyl (Vinyl) Protons: The ethenyl group (-CH=CH₂) would show a characteristic set of signals for its three protons. These signals would exhibit complex splitting patterns (coupling) with each other.

Methoxy Protons: The two methoxy groups (-OCH₃) at positions 2 and 3 would each produce a singlet in the spectrum, likely in the range of 3.5-4.0 ppm. Their distinct chemical environments might result in two separate singlets.

Carboxylic Acid Proton: The proton of the carboxylic acid (-COOH) group would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid would be observed at a significantly downfield shift (typically 165-185 ppm).

Aromatic and Ethenyl Carbons: The eight carbons of the benzene ring and the ethenyl group would appear in the range of approximately 100-150 ppm.

Methoxy Carbons: The two methoxy group carbons would be found in the upfield region of the spectrum, typically between 55 and 65 ppm.

2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). researchgate.net It would be used to confirm the connectivity within the ethenyl group and to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. researchgate.net This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is a powerful tool for piecing together the entire molecular structure. For instance, it would show correlations from the methoxy protons to their attached aromatic carbons and from the ethenyl protons to the aromatic ring, confirming the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For example, it could show correlations between the protons of one of the methoxy groups and a nearby aromatic proton, helping to confirm the substitution pattern.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., DOSY)

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. While primarily used for mixture analysis, it can also provide information about the size and shape of a molecule in solution. For a pure sample of this compound, all signals would show the same diffusion coefficient, confirming they belong to the same molecule.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. For this compound (C₁₁H₁₂O₄), the exact mass of the molecular ion [M]⁺ would be determined. This high-precision measurement allows for the unambiguous determination of the elemental formula, as C₁₁H₁₂O₄ would have a unique exact mass compared to other combinations of atoms with the same nominal mass.

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure. Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it further, and analyzing the resulting fragments to gain more detailed structural information. nist.gov

For this compound, some expected fragmentation pathways would include:

Loss of a methyl group (-CH₃) from one of the methoxy groups.

Loss of a hydroxyl radical (-OH) from the carboxylic acid group. researchgate.net

Loss of a carboxyl group (-COOH) or carbon dioxide (-CO₂). researchgate.net

Cleavage of the ethenyl group.

Analyzing these fragmentation patterns helps to confirm the presence and connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Characterization of Functional Groups and Molecular Fingerprints

The vibrational spectrum of a molecule is a unique "fingerprint," allowing for its identification and the characterization of its constituent functional groups. For this compound, key functional groups include the carboxylic acid, the ethenyl (vinyl) group, the methoxy groups, and the substituted benzene ring. Each of these moieties exhibits characteristic vibrational frequencies in IR and Raman spectra.

The carboxylic acid group gives rise to several distinct bands. The O-H stretching vibration typically appears as a very broad band in the IR spectrum, often centered around 3000 cm⁻¹, due to strong intermolecular hydrogen bonding that forms cyclic dimers in the solid state. researchgate.net The carbonyl (C=O) stretching vibration is another prominent feature, expected in the region of 1680-1710 cm⁻¹ for the dimeric form. libretexts.org

The ethenyl group introduces characteristic C=C and C-H stretching and bending vibrations. The C=C stretching frequency is typically observed in the 1620-1640 cm⁻¹ range. The methoxy groups (-OCH₃) are identified by their characteristic C-H stretching modes just below 3000 cm⁻¹ and strong C-O stretching vibrations. The aromatic ring itself contributes a series of C-C stretching vibrations within the 1400-1600 cm⁻¹ range. mdpi.com

The following interactive table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Broad, Strong | Weak |

| Carboxylic Acid | C=O stretch (dimer) | 1680-1710 | Strong | Medium |

| Ethenyl | C=C stretch | 1620-1640 | Medium | Strong |

| Ethenyl | =C-H stretch | 3010-3095 | Medium | Medium |

| Aromatic | C-C stretch | 1400-1600 | Medium-Strong | Medium-Strong |

| Methoxy | C-O stretch | 1020-1250 | Strong | Medium |

| Methoxy | -CH₃ stretch | 2850-2960 | Medium | Medium |

This data is representative and compiled from studies on analogous benzoic acid derivatives. researchgate.netmdpi.com

Conformational Analysis via Vibrational Modes

The vibrational spectra of flexible molecules can provide insight into their conformational preferences. For this compound, rotation around the single bonds connecting the carboxylic acid, ethenyl, and methoxy groups to the benzene ring can give rise to different conformers (rotational isomers). iu.edu.sa These conformers may have distinct vibrational frequencies, particularly for modes involving the rotating groups. nih.gov

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many benzoic acids, the planar conformation, where the C=O and O-H bonds are coplanar with the ring, is stabilized by conjugation. However, steric hindrance from ortho-substituents, such as the methoxy group at position 2, can force the carboxyl group to twist out of the plane. rsc.org This twisting would alter the vibrational coupling and lead to shifts in the C=O and O-H stretching frequencies.

Similarly, the orientation of the ethenyl and methoxy groups can be studied. By comparing experimentally measured FT-IR and FT-Raman spectra with spectra calculated for different potential conformers using computational methods like DFT, the most stable conformer in the gas phase or a specific solvent can be identified. iu.edu.sanih.gov The conformer whose calculated vibrational spectrum best matches the experimental data is considered the most populated. iu.edu.sa For instance, the precise frequencies of C-H out-of-plane bending vibrations can be sensitive to the local steric environment, making them useful probes for conformational analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. youtube.comyoutube.com The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a complete three-dimensional model of the molecule, known as the crystal structure, can be built. vensel.org

For this compound, an SC-XRD analysis would unambiguously determine:

Molecular Conformation: The exact dihedral angles defining the orientation of the carboxylic acid, ethenyl, and methoxy substituents relative to the benzene ring in the solid state.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry.

Intermolecular Interactions: It would reveal how the molecules pack together in the crystal lattice, detailing the hydrogen bonding network. Typically, benzoic acids form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups. researchgate.net

Absolute Configuration: For chiral molecules, SC-XRD using anomalous dispersion effects can determine the absolute stereochemistry. While the parent compound is achiral, this technique would be essential for chiral derivatives.

While a crystal structure for this compound itself is not publicly deposited, data for related isomers like 2,5-dimethoxybenzoic acid exists (CSD entry 237940), providing a model for the expected solid-state behavior. nih.gov A typical SC-XRD study on a new benzoic acid derivative would report the key crystallographic parameters in a table. vensel.orgmdpi.com

| Parameter | Description | Example Value (Hypothetical) |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell edges. | a=8.5, b=9.3, c=18.2 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=91.5, γ=90 |

| V (ų) | The volume of the unit cell. | 1452.5 |

| Z | The number of molecules per unit cell. | 4 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules. vensel.org

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze finely ground crystalline materials. carleton.edu Instead of a single crystal, a polycrystalline powder containing thousands of randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). units.it

The primary applications of PXRD for this compound would include:

Phase Identification: Every crystalline solid has a characteristic PXRD pattern. This "fingerprint" can be used to identify the compound by matching its pattern to a database or a pattern calculated from single-crystal data. carleton.edu

Purity Analysis: PXRD can detect the presence of different crystalline phases or impurities in a bulk sample. If a synthesis produces a mixture of polymorphs or contains unreacted starting material, each crystalline component will produce its own distinct diffraction pattern.

Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which have different crystal structures and physical properties. PXRD is a key tool for identifying and distinguishing between different polymorphs. nih.gov Variable-temperature PXRD can be used to study phase transitions between these forms as a function of temperature. nih.gov

The analysis of the diffraction pattern is based on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ) to the diffraction angle (θ) and the spacing between crystal lattice planes (d). libretexts.org The set of d-spacings and their corresponding relative intensities is unique to a particular crystalline phase. units.it

Computational Chemistry and Theoretical Investigations of 5 Ethenyl 2,3 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and the resulting molecular structure and energy.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Table 1: Illustrative Optimized Geometric Parameters of 5-Ethenyl-2,3-dimethoxybenzoic acid (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| C-O (carboxyl) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-C (ethenyl) | 1.48 Å | |

| C=C (ethenyl) | 1.34 Å | |

| Bond Angle | O=C-O | 123° |

| C-C-O (carboxyl) | 115° | |

| C-C-C (ring) | 118 - 122° |

Beyond molecular geometry, DFT is used to probe the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Illustrative Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for Higher-Level Accuracy

For situations requiring higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide more precise calculations of electron correlation effects. These methods are particularly valuable for benchmarking DFT results and for studying systems where DFT may not be sufficiently accurate. For this compound, ab initio calculations could refine the understanding of its electronic structure and reaction energetics.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted spectra can be compared with experimental data to confirm the molecular structure. While experimental NMR data for this specific compound is not widely published, data for similar compounds like 2,3-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid are available and can serve as a reference. chemicalbook.comchemicalbook.com

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (carboxyl) | 168.5 | H (carboxyl) | 11.5 |

| C1 | 125.0 | H4 | 7.4 |

| C2 | 150.2 | H6 | 7.2 |

| C3 | 152.8 | H (ethenyl, alpha) | 6.8 |

| C4 | 118.6 | H (ethenyl, beta-cis) | 5.4 |

| C5 | 130.1 | H (ethenyl, beta-trans) | 5.9 |

| C6 | 115.4 | H (methoxy) | 3.9 (s, 3H) |

| C (ethenyl, alpha) | 136.2 | H (methoxy) | 3.8 (s, 3H) |

| C (ethenyl, beta) | 117.9 | ||

| C (methoxy) | 56.1 | ||

| C (methoxy) | 55.9 |

Simulation of Vibrational Spectra (IR, Raman)

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is another important application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These calculations help in the assignment of vibrational modes observed in experimental spectra. For this compound, a theoretical vibrational analysis would reveal characteristic frequencies for the carboxylic acid group (O-H and C=O stretching), the aromatic ring, the ethenyl group (C=C stretching), and the methoxy (B1213986) groups. Studies on similar molecules, like 2,3,4-tri-fluoro-benzoic acid, have demonstrated the utility of DFT in interpreting vibrational spectra. bohrium.com

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3500 | O-H stretch (carboxyl) |

| 3050 | C-H stretch (aromatic, ethenyl) |

| 2950 | C-H stretch (methoxy) |

| 1700 | C=O stretch (carboxyl) |

| 1620 | C=C stretch (ethenyl) |

| 1580, 1470 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (carboxyl, methoxy) |

| 990 | C-H out-of-plane bend (ethenyl) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds connecting the carboxylic acid, methoxy, and ethenyl groups to the benzene (B151609) ring. Furthermore, simulations in different solvent environments could reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the molecule's structure and dynamics. Such studies have been performed on other substituted benzoic acids to understand their self-association and interaction with additives in solution. acs.org

No Published Research Found for this compound

A comprehensive review of scientific literature and chemical databases has revealed no specific computational or theoretical investigations for the compound this compound.

Despite extensive searches for scholarly articles and data pertaining to its conformational space, intermolecular interactions, reaction mechanisms, and quantitative structure-property relationships, no dedicated research on this specific molecule could be identified.

Therefore, the detailed article on the "" as requested cannot be generated at this time due to the absence of the necessary scientific findings.

While computational studies have been conducted on related isomers of dimethoxybenzoic acid, the introduction of the ethenyl group at the 5-position creates a unique chemical entity for which specific theoretical data is not yet available in published literature. The strict adherence to the requested subject matter prevents the inclusion of information on these related but distinct compounds.

Further research and publication by the scientific community would be required to provide the data necessary to fulfill the requested article outline.

Applications of 5 Ethenyl 2,3 Dimethoxybenzoic Acid As a Molecular Scaffold and Precursor in Chemical Research

Role in Natural Product Synthesis and Analog Design

While direct applications of 5-ethenyl-2,3-dimethoxybenzoic acid as a starting material in the total synthesis of natural products are not extensively documented in prominent literature, its structural motifs are present in various biologically active molecules. The dimethoxybenzoic acid core is a key component of numerous natural compounds. For instance, the biosynthesis of a large group of natural products, including ansamycins and mitomycins, proceeds through the precursor 3-amino-5-hydroxybenzoic acid (3,5-AHBA), highlighting the importance of substituted benzoic acids in nature's synthetic pathways. nih.gov

The value of this compound in this context lies in its potential for analog design. Synthetic chemists can utilize it as a building block to create novel analogs of existing natural products. The ethenyl group, in particular, offers a site for modification that can be used to probe structure-activity relationships (SAR). For example, it can be transformed through reactions like hydrogenation, epoxidation, or metathesis to introduce diverse functionalities, potentially leading to analogs with improved biological activity or altered pharmacological profiles. Electrochemically enabled methods have been effectively used in the synthesis of complex oxygen-containing natural products like (+)-nemorensic acid, showcasing how advanced synthetic strategies can be applied to intricate building blocks. nih.gov

Development of Novel Organic Reagents and Catalysts

The development of new reagents and catalysts is fundamental to advancing chemical synthesis. Substituted benzoic acids and their derivatives often serve as ligands in transition metal catalysis or as precursors for organocatalysts. For example, 3,5-Dimethoxybenzoic acid is used as a reactant in the synthesis of biotin (B1667282) dimedone, a reagent employed in the study of protein sulfenation. sigmaaldrich.com

This compound possesses distinct features that make it an attractive candidate for developing novel chemical tools. The carboxylic acid group can coordinate to metal centers, while the ethenyl group can be exploited in several ways:

Immobilization: The vinyl group allows the molecule to be grafted onto solid supports, such as polymers or silica (B1680970) gel. This immobilization facilitates the separation of the reagent or catalyst from the reaction mixture, enabling easier purification and recycling.

Catalyst Modification: In homogeneous catalysis, the ethenyl group can be used to tune the steric and electronic properties of a ligand, thereby influencing the activity and selectivity of the metal catalyst it is coordinated to.

Polymeric Catalysts: The molecule can be polymerized or co-polymerized to create macromolecular catalysts where the active sites are part of a larger polymer chain.

Building Block for Polymer Science and Functional Materials

The presence of a polymerizable ethenyl (vinyl) group makes this compound a promising monomer for polymer science and the creation of functional materials. Vinyl-substituted aromatic compounds are widely used in the synthesis of a variety of polymers, and this monomer could be used to produce homopolymers or be incorporated into copolymers with other vinyl monomers.

The resulting polymers would have unique characteristics imparted by the dimethoxybenzoic acid moiety:

Functionality: The carboxylic acid groups along the polymer chain can be used for post-polymerization modification, such as cross-linking or attaching other molecules. They can also impart pH-responsiveness to the material.

Adhesion and Solubility: The polar carboxylic acid and methoxy (B1213986) groups can enhance the polymer's adhesion to various substrates and influence its solubility in different solvents.

Optical and Electronic Properties: The aromatic rings and methoxy groups can contribute to specific optical or electronic properties, making the polymers potentially useful in applications like organic electronics or coatings.

Ester derivatives, which can be readily formed from the carboxylic acid group, are crucial intermediates in the synthesis of various polymers and biologically important heterocycles. mdpi.com

Ligand Design in Coordination Chemistry (e.g., synthesis of lanthanide complexes)

The carboxylate group of this compound is an excellent ligand for coordinating with metal ions, including the lanthanide series. The parent compound, 2,3-dimethoxybenzoic acid, has been successfully used in conjunction with 1,10-phenanthroline (B135089) to synthesize a series of novel binuclear lanthanide complexes. bohrium.com These complexes exhibit interesting structural features and properties, such as strong fluorescence, making them suitable for applications in luminescent materials. bohrium.com

Similarly, other isomers like 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid have been used to create lanthanide complexes with varying coordination modes and thermal decomposition behaviors. researchgate.netchemicalbook.com The research into these related systems provides a strong foundation for the use of this compound in coordination chemistry.

The introduction of the ethenyl group onto the 2,3-dimethoxybenzoic acid scaffold offers a significant advantage: it provides a reactive site for further functionalization. This allows for the creation of more complex architectures, such as:

Polymeric Coordination Complexes: The monomeric lanthanide complex could be polymerized via the ethenyl group to form a coordination polymer.

Surface Functionalization: The complex could be anchored to surfaces or other molecules through reactions involving the vinyl group.

Multimodal Probes: The vinyl group could be used to attach other functional units, such as a targeting moiety or a second imaging reporter.